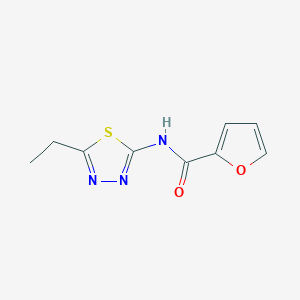

![molecular formula C18H13NO3S B2741469 N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921799-44-2](/img/structure/B2741469.png)

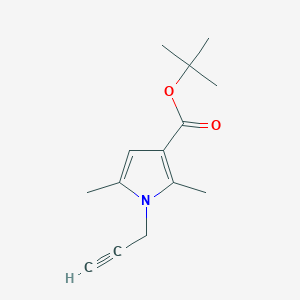

N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzothiophene moiety, which is a crucial class of heterocyclic compounds with broad biological properties and diversified applications in the field of materials science . Benzothiophenes are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, which can yield a series of 2-substituted benzo[b]thiophenes . Another approach involves an aryne reaction with alkynyl sulfides, which can afford a wide range of 3-substituted benzothiophenes .Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse and can be complex. The Pd(II)-catalyzed Sonogashira type cross-coupling reaction and the aryne reaction with alkynyl sulfides are two examples of reactions that can be used to synthesize benzothiophene derivatives .科学的研究の応用

Influence on Binding Affinity

Studies have investigated the influence of BZP’s arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed micromolar affinity toward 5-HT1A sites .

One-Electron Oxidation

One-electron oxidation of BZP is predicted to involve preferentially the C6-OH group , leading to (5-hydroxy-1-benzothiophen-6-yl)oxidanyl . The isomeric (6-hydroxy-1-benzothiophen-5-yl)oxidanyl is about 1.9 kcal/mol higher in free energy .

作用機序

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as T-817MA, exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer’s disease model . Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth .

Biochemical Pathways

It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease .

Result of Action

The compound’s action results in neuroprotection and promotion of neurite outgrowth . These effects could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s.

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVDHDCPEUDPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2741389.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)